(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of thiadiazoles and acrylamides. This compound is characterized by its unique structure, which includes a thiadiazole ring, a tolyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated toluene derivative.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the thiadiazole derivative with an appropriate acrylamide precursor, such as 3-(3,4,5-trimethoxyphenyl)acrylic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a phenyl group instead of a tolyl group.
(E)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the specific positioning of the m-tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of thiadiazole derivatives often involves multi-step organic reactions. For the specific compound , it is synthesized through the reaction of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride . This reaction typically requires a controlled environment to ensure high yield and purity. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.
Anticancer Activity
A significant aspect of the biological activity of thiadiazole derivatives is their anticancer properties. Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines.
- Case Study 1: A study demonstrated that related thiadiazole compounds had IC50 values ranging from 0.04 to 23.6 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.04 | Apoptosis induction |
Compound B | PC3 | 1.7 | Cell cycle arrest |
Antiviral Activity
Thiadiazole derivatives have also been evaluated for their antiviral properties. A study involving acrylamide derivatives containing thiadiazole showed significant inhibition of Hepatitis B virus (HBV) replication.
- Case Study 2: Compounds exhibited IC50 values lower than that of lamivudine, a standard antiviral drug, indicating their potential as therapeutic agents against HBV .
Compound | Target Virus | IC50 (µg/mL) |
---|---|---|
Compound 9b | HBV | 10.4 |
Compound 9c | HBV | 3.59 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiadiazole ring or the attached aromatic groups can significantly enhance or reduce activity.
- Key Findings:
- The presence of electron-donating groups (such as methoxy groups) tends to increase anticancer activity.
- The position and nature of substituents on the aromatic rings are critical; for instance, m-tolyl substitutions have shown enhanced lipophilicity and improved cell membrane permeability.
Properties
IUPAC Name |
(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULQYUIUSTUDY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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